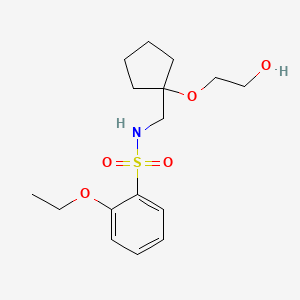

2-ethoxy-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

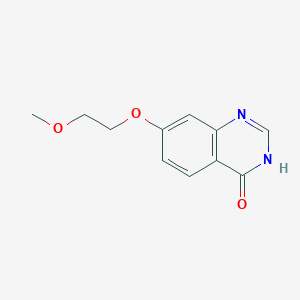

“2-ethoxy-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide” is a chemical compound with the molecular formula C16H25NO5S . It is also known by its CAS number 2177365-88-5 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C16H25NO5S/c1-2-21-14-7-3-4-8-15(14)23(19,20)17-13-16(22-12-11-18)9-5-6-10-16/h3-4,7-8,17-18H,2,5-6,9-13H2,1H3 .Wissenschaftliche Forschungsanwendungen

Vasospasm Prevention in Subarachnoid Hemorrhage

Research has shown the potential of certain benzenesulfonamide derivatives in preventing cerebral vasospasm following subarachnoid hemorrhage (SAH). For instance, the study by Zuccarello et al. (1996) demonstrated the effectiveness of oral treatment with bosentan and PD155080, both endothelin receptor antagonists, in reducing the constriction of the basilar artery caused by SAH in rabbits (Zuccarello et al., 1996).

Antagonists in Endothelin Receptor Research

Murugesan et al. (1998) explored biphenylsulfonamides as novel series of endothelin-A (ETA) selective antagonists. They found that certain substitutions on the pendant phenyl ring led to improved binding and functional activity, indicating a potential role in developing therapies targeting endothelin receptors (Murugesan et al., 1998).

Pharmacokinetics of Endothelin Antagonists

Ohashi et al. (1999) developed a method for determining the concentrations of TA-0201, a non-peptide endothelin antagonist, in rat plasma and tissues. This research contributed to understanding the pharmacokinetic properties of such compounds, essential for developing effective medications (Ohashi et al., 1999).

Hydrolysis Mechanism Studies

The study of the hydrolysis mechanism of compounds like triasulfuron, a sulfonylurea herbicide, provides insights into the stability and degradation pathways of related benzenesulfonamide compounds. Braschi et al. (1997) investigated this process, revealing the primary pathway of degradation and the influence of pH on product distribution (Braschi et al., 1997).

Inhibition of Carbonic Anhydrase

Di Fiore et al. (2011) researched N-substituted benzenesulfonamides as carbonic anhydrase inhibitors (CAIs), providing valuable information on the inhibition mechanism of these compounds. This research is crucial for understanding how these compounds interact with enzymes and their potential therapeutic applications (Di Fiore et al., 2011).

Separation of Enantiomers

Capillary electrophoresis was used by Maier et al. (2005) for the chiral separation of tamsulosin, a drug used in prostate disease treatment. This study's techniques are relevant for separating and analyzing enantiomers of related benzenesulfonamide compounds (Maier et al., 2005).

Eigenschaften

IUPAC Name |

2-ethoxy-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO5S/c1-2-21-14-7-3-4-8-15(14)23(19,20)17-13-16(22-12-11-18)9-5-6-10-16/h3-4,7-8,17-18H,2,5-6,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUQDSNFZRWMIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)NCC2(CCCC2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2860644.png)

![N-(4-chloro-2-methylphenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2860648.png)

![3-Ethyl-7-[4-(4-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2860651.png)

![t-Butyl (2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)carbamate](/img/structure/B2860653.png)